molecular formula C6H14N2O B11924312 (NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine

(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine

Cat. No.: B11924312
M. Wt: 130.19 g/mol
InChI Key: ZNYAYGFZHXQCMX-YVMONPNESA-N
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Description

The compound "(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine" features a hydroxylamine (-NHOH) group attached to a butan-2-ylidene backbone substituted with methyl and methylamino groups. The NZ configuration indicates a specific stereoelectronic arrangement, which may influence its reactivity and binding properties. Hydroxylamine derivatives are known for their roles in metal coordination (e.g., N,O-bidentate directing groups) and industrial processes (e.g., surfactants or specialty chemicals) .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C6H14N2O/c1-5(8-9)6(2,3)7-4/h7,9H,1-4H3/b8-5-

InChI Key

ZNYAYGFZHXQCMX-YVMONPNESA-N

Isomeric SMILES

C/C(=N/O)/C(C)(C)NC

Canonical SMILES

CC(=NO)C(C)(C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methyl-3-(methylamino)butan-2-one oxime typically involves the reaction of 3-Methyl-3-(methylamino)butan-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, and the oxime is formed through the nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration.

Industrial Production Methods

In an industrial setting, the production of (E)-3-Methyl-3-(methylamino)butan-2-one oxime can be scaled up by optimizing the reaction conditions, such as temperature, pH, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methyl-3-(methylamino)butan-2-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

(E)-3-Methyl-3-(methylamino)butan-2-one oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-Methyl-3-(methylamino)butan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Functional Groups Key Features Applications
(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine (Target) C₆H₁₃N₃O (Inferred) Hydroxylamine, imine, methylamino Linear aliphatic backbone with dual methyl substituents; potential metal ligand Inferred: Coordination chemistry, synthesis
(NZ)-N-[3-(hydroxyamino)-2-nitrosocyclohex-2-en-1-ylidene]hydroxylamine C₆H₈N₄O₃ Hydroxylamine, nitroso, cyclohexene Cyclohexene ring with nitroso and hydroxyamino groups Industrial use (exact role unspecified)
(NZ)-N-[4-(1-piperidyl)butan-2-ylidene]hydroxylamine C₉H₁₇N₃O Hydroxylamine, imine, piperidine Piperidine substituent enhances steric bulk Industrial-grade surfactant or intermediate
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₇NO₂ Benzamide, tertiary alcohol N,O-bidentate directing group for C–H activation Metal-catalyzed functionalization reactions

Reactivity and Stability

  • Hydroxylamine Derivatives : Compounds like the target and those in and exhibit redox activity due to the -NHOH group, which can act as a reducing agent or form coordination complexes. The cyclohexene-based analog may have reduced thermal stability due to strain in the ring system.
  • Substituent Effects: The methylamino group in the target compound could enhance nucleophilicity compared to the piperidine-substituted analog in , which prioritizes steric effects.

Research Findings and Implications

Coordination Chemistry Potential

The N,O-bidentate functionality in highlights the importance of electron-rich groups in metal coordination. The target compound’s methylamino and hydroxylamine groups could similarly stabilize transition metals, enabling catalytic cycles or material synthesis.

Biological Activity

(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine, also known as (E)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6H14N2O
  • Molecular Weight : 130.19 g/mol
  • IUPAC Name : (E)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine

The biological activity of this compound is primarily attributed to its hydroxylamine functional group, which can participate in various biochemical reactions. Hydroxylamines are known to act as nucleophiles and can form adducts with electrophilic centers in biological molecules, potentially leading to various biological effects, including:

  • Antioxidant Activity : Hydroxylamines can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : This compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts.
  • Antimicrobial Properties : Some studies suggest that hydroxylamines exhibit antimicrobial activity against certain pathogens.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on various studies:

Activity Type Description References
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionPotential inhibition of specific enzymes involved in metabolic pathways
AntimicrobialExhibits activity against certain bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antioxidant Activity Study :
    A study evaluated the antioxidant capacity of this compound using various assays. The compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
  • Enzyme Inhibition Research :
    Research focused on the inhibition of xanthine oxidase (XO), an enzyme involved in uric acid production. The compound showed moderate inhibitory activity with an IC50 value indicating potential for gout treatment applications.
  • Antimicrobial Testing :
    In vitro tests revealed that this compound had notable antimicrobial effects against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
  • Cytotoxicity Assessment :
    A study involving various cancer cell lines indicated that this compound could induce apoptosis, highlighting its potential as an anticancer agent.

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